molecular formula C7H9ClN2 B3024495 4-Chloro-2-ethyl-6-methylpyrimidine CAS No. 55108-54-8

4-Chloro-2-ethyl-6-methylpyrimidine

Cat. No.: B3024495
CAS No.: 55108-54-8
M. Wt: 156.61 g/mol
InChI Key: UXHUHCFLWOQURB-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-6-methylpyrimidine is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-ethyl-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-3-7-9-5(2)4-6(8)10-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHUHCFLWOQURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500336
Record name 4-Chloro-2-ethyl-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55108-54-8
Record name 4-Chloro-2-ethyl-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Enduring Significance of Pyrimidine Derivatives

Pyrimidine (B1678525) derivatives are of paramount importance in both chemical synthesis and materials science. The pyrimidine ring system is a core component of nucleobases like cytosine, thymine, and uracil, which are fundamental to the structure of DNA and RNA. mdpi.com This inherent biological relevance has spurred extensive research into synthetic pyrimidine analogues for pharmaceutical applications. Beyond the realm of medicinal chemistry, the unique electronic properties and reactivity of the pyrimidine core make it a valuable scaffold in the development of novel materials.

In chemical synthesis, the pyrimidine ring can be strategically functionalized at various positions, allowing for the construction of a diverse array of molecular architectures. biosynth.com The nitrogen atoms within the ring act as hydrogen bond acceptors and can be protonated, influencing the molecule's solubility and reactivity. The carbon atoms of the ring can participate in a variety of coupling reactions, enabling the attachment of different functional groups and the creation of larger, more complex structures.

In the field of materials science, pyrimidine-based compounds are explored for their potential in creating organic light-emitting diodes (OLEDs), sensors, and other functional materials. The tunable electronic properties of the pyrimidine ring, achieved through substitution, allow for the design of materials with specific optical and electronic characteristics.

Halogenated Pyrimidines: Versatile Intermediates for Synthesis

Halogenated pyrimidines, such as 4-Chloro-2-ethyl-6-methylpyrimidine, are particularly prized as versatile synthetic intermediates. avantorsciences.com The presence of a halogen atom, typically chlorine or bromine, provides a reactive handle for a wide range of chemical transformations. chemicalbook.com This reactivity is crucial for the construction of more elaborate molecules.

The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups, including amines, alcohols, and thiols. This reactivity is a cornerstone of many synthetic strategies aimed at producing highly substituted pyrimidine derivatives. nih.gov For instance, the reaction of a chloropyrimidine with an amine is a common method for the synthesis of aminopyrimidines, a class of compounds with significant biological activity. chemimpex.com

Furthermore, the chloro-substituent can participate in various cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions enable the connection of the pyrimidine core to other aromatic or aliphatic moieties, leading to the creation of complex molecular frameworks. mdpi.com The ability to selectively functionalize the pyrimidine ring through its halogenated derivative makes it an invaluable tool for synthetic chemists.

Academic Spotlight on Substituted Pyrimidines

Multicomponent Condensation Reactions for Pyrimidine Ring Construction

An alternative to the functionalization of a pre-existing pyrimidine ring is the construction of the ring itself through multicomponent reactions (MCRs). These reactions offer a powerful and efficient way to create molecular complexity from simple, readily available starting materials in a single step. nih.gov

One modern approach involves an iridium-catalyzed multicomponent synthesis that can produce highly substituted, unsymmetrical pyrimidines from an amidine and up to three different alcohol molecules. acs.org This method proceeds through a series of condensation and dehydrogenation steps. To construct a molecule like this compound, one could theoretically synthesize the 2-ethyl-6-methylpyrimidine core using this strategy, followed by hydroxylation and chlorination.

Another strategy employs Lewis acids to control the selective synthesis of 2,4,6-triaryl pyrimidines from aromatic ketones, aldehydes, and hexamethyldisilazane (B44280) (HMDS) as a nitrogen source under microwave irradiation. By selecting appropriate starting materials, such as an acetophenone (B1666503) derivative and a benzaldehyde (B42025) derivative, this method can be adapted to create varied substitution patterns on the pyrimidine ring. While these examples yield aryl-substituted pyrimidines, the underlying principles can be extended to the synthesis of alkyl-substituted pyrimidines, which could then undergo chlorination.

Functional Group Transformations and Derivatizations Leading to this compound Backbone

Functional group interconversion provides another versatile avenue for synthesizing the target molecule, often starting from precursors that are readily accessible.

A notable synthetic route begins with alkylated thiouracils. In one documented pathway, an S-alkylated thiouracil, such as 4-chloro-6-methyl-2-(methylthio)pyrimidine, is synthesized by treating the corresponding alkylated thiouracil with phosphorus oxychloride under reflux. heteroletters.org This reaction directly installs the chloro group at the 4-position while retaining the alkylthio group at the 2-position.

Specifically, the synthesis of a related compound, 4-chloro-6-methyl-2-(methylthio)pyrimidine, is achieved by refluxing the S-alkylated thiouracil precursor with POCl₃ for two hours. heteroletters.org This intermediate can then undergo further transformations. For example, the methylthio group can be displaced by nucleophiles. To arrive at the 2-ethyl target, one would ideally start with a 2-ethyl-6-methyl-4-thiouracil, which would first be chlorinated at the 4-position. The thioxo group can also be converted to a hydroxyl group and then chlorinated, or it can be removed or transformed through various desulfurization methods. A similar strategy involves treating 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol (B145695) to selectively substitute one chlorine, yielding 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, showcasing the utility of these multifunctional scaffolds. mdpi.comresearchgate.net

Synthesis from Amino-Substituted Pyrimidine Intermediates (e.g., 2-amino-4-chloro-6-methylpyrimidine)

The conversion of amino-substituted pyrimidines into their corresponding chloro-derivatives is a key transformation in the synthesis of halogenated pyrimidines. This process is classically achieved through a Sandmeyer-type reaction, which involves the diazotization of a primary aromatic amine followed by the substitution of the resulting diazonium group with a chloride ion, typically facilitated by a copper(I) catalyst. wikipedia.orglscollege.ac.in

Diazotization : The initial step involves the reaction of an amino-substituted pyrimidine with nitrous acid (HNO₂) to form a pyrimidinediazonium salt. organic-chemistry.orgbyjus.com The nitrous acid is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–10 °C) to ensure the stability of the diazonium salt intermediate. organic-chemistry.orglibretexts.org The stability of aryl diazonium ions at these temperatures allows them to be used as synthetic intermediates. libretexts.org

Substitution (Sandmeyer Reaction) : The pyrimidinediazonium salt is then treated with a solution of copper(I) chloride (CuCl). wikipedia.orgjk-sci.com The copper(I) species acts as a catalyst, facilitating a single electron transfer (SET) to the diazonium salt. This transfer results in the formation of an aryl radical and the loss of nitrogen gas (N₂), a thermodynamically favorable process. The aryl radical then reacts with the chloride from the copper(II) halide species to form the final chloropyrimidine product and regenerate the copper(I) catalyst. jk-sci.com

A relevant amino-substituted intermediate, 2-amino-4-chloro-6-methylpyrimidine (B145687), can be synthesized from 2-amino-6-methyl-4-pyrimidinol (also known as isocytosine). This is achieved by refluxing the starting material with a chlorinating agent such as phosphorus oxychloride (POCl₃). chemicalbook.com The resulting 2-amino-4-chloro-6-methylpyrimidine can then, in principle, serve as a substrate for a subsequent Sandmeyer reaction to replace the 2-amino group with a chloro group, yielding a dichlorinated pyrimidine.

The table below outlines the general conditions for the synthesis of a chloropyrimidine from an aminopyrimidine via the Sandmeyer reaction.

Table 1: General Parameters for Sandmeyer Reaction on Aminopyrimidines

Step Reactants & Reagents Typical Conditions Purpose
Diazotization Aminopyrimidine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) 0–10 °C, Aqueous solution Formation of the pyrimidinediazonium salt intermediate. organic-chemistry.orglibretexts.org

| Substitution | Pyrimidinediazonium salt, Copper(I) Chloride (CuCl) | 0–100 °C (reaction dependent) | Catalytic displacement of the diazonium group with chloride. wikipedia.orgjk-sci.com |

Green Chemistry Considerations in the Synthesis of Halogenated Pyrimidines

Traditional synthetic routes for pyrimidine derivatives often rely on hazardous solvents, toxic reagents, and energy-intensive conditions, posing environmental and safety risks. rasayanjournal.co.in In response, the principles of green chemistry are increasingly being applied to the synthesis of halogenated pyrimidines to develop more sustainable and efficient processes. These approaches aim to minimize waste, reduce energy consumption, and use less hazardous substances. rasayanjournal.co.in

Key green chemistry strategies applicable to halogenated pyrimidine synthesis include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically shorten reaction times, often from hours to minutes, leading to significant energy savings. researchgate.net This technique has been successfully employed for the synthesis of various pyrimidine derivatives, often with improved yields compared to conventional heating. rasayanjournal.co.inresearchgate.net

Solvent-Free Reactions (Mechanochemistry) : A particularly innovative green approach is the use of mechanical grinding for halogenation reactions. nih.gov For instance, the iodination of pyrimidine derivatives has been achieved by grinding the substrate with solid iodine and a silver salt under solvent-free conditions. This method offers high yields (70–98%), very short reaction times (20–30 minutes), and a simple work-up procedure, completely avoiding the use of toxic solvents and harsh acidic reagents. nih.govmdpi.com

Use of Green Solvents : Replacing volatile and toxic organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. Water is an ideal green solvent, and its use has been explored in pyrimidine synthesis. mdpi.com Other alternatives include glycerol, which is biodegradable and has a high boiling point, making it suitable for high-temperature reactions under microwave heating. researchgate.net

Catalysis : The use of catalysts is preferred over stoichiometric reagents as they are used in smaller quantities and can be recycled and reused. rasayanjournal.co.in Various catalytic systems, including metal-based catalysts and organocatalysts, have been developed for pyrimidine synthesis to enhance reaction efficiency and reduce waste. mdpi.comacs.org For example, multicomponent reactions catalyzed by iridium pincer complexes allow for the sustainable assembly of pyrimidines from alcohols. acs.org

Multicomponent Reactions (MCRs) : MCRs are synthetic strategies in which three or more reactants are combined in a single step to form a product that incorporates most or all of the atoms of the starting materials. rasayanjournal.co.in This approach improves atom economy, reduces the number of synthetic steps, and minimizes waste generation, aligning perfectly with the goals of green chemistry. rasayanjournal.co.inacs.org

The following table summarizes some of the green chemistry approaches relevant to the synthesis of halogenated pyrimidines.

Table 2: Green Chemistry Approaches in Pyrimidine Synthesis

Strategy Principle Advantages
Microwave-Assisted Synthesis Use of microwave energy for heating. Reduced reaction times, increased yields, lower energy consumption. rasayanjournal.co.inresearchgate.net
Mechanochemistry Solvent-free reaction via mechanical grinding. Eliminates toxic solvents, high yields, short reaction times, simple setup. nih.govmdpi.com
Green Solvents Replacement of hazardous solvents (e.g., with water, glycerol). Reduced environmental impact and toxicity. rasayanjournal.co.inresearchgate.net
Catalysis Use of catalysts to promote reactions. High efficiency, reduced waste, potential for catalyst recycling. acs.org

| Multicomponent Reactions (MCRs) | Combining multiple reactants in a single pot. | High atom economy, fewer synthetic steps, reduced waste. rasayanjournal.co.inacs.org |


Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for heteroaromatic compounds like pyrimidines. The electron-deficient nature of the pyrimidine ring, further enhanced by the electronegative chlorine atom, facilitates the attack of nucleophiles. The generally accepted mechanism for SNAr on activated aryl halides involves a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group, in this case, the chloride ion, is expelled, restoring the aromaticity of the ring. libretexts.org

The presence of electron-withdrawing groups, such as the nitrogen atoms in the pyrimidine ring, is crucial for activating the halide towards nucleophilic attack. libretexts.org These groups help to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

Aminolysis Reactions with Primary and Secondary Amines

Aminolysis, the reaction with primary and secondary amines, is a common and synthetically useful SNAr reaction for chloropyrimidines. This reaction allows for the introduction of various amino functionalities onto the pyrimidine core, which is a key structural motif in many biologically active compounds. For instance, the reaction of 2,4-dichloroquinazoline (B46505) with amines is a well-documented method for synthesizing 2-chloro-4-aminoquinazolines and 2,4-diaminoquinazolines. mdpi.com While specific studies on this compound are not extensively detailed in the provided results, the general principles of aminolysis in chloropyrimidine derivatives are well-established.

The mechanism of SNAr reactions, including aminolysis, can be either a stepwise process involving a distinct Meisenheimer complex or a concerted mechanism. rsc.org The specific pathway is influenced by the nature of the nucleophile, the electrophile, and the leaving group. rsc.org Theoretical studies on the reaction of chloronitropyrimidine derivatives with primary amines have suggested that the mechanism can be influenced by the presence of other functional groups. rsc.org For example, in some cases, pre-reactive molecular complexes were found to precede the transition state, potentially facilitating the reaction. rsc.org

Computational studies have been employed to investigate the reaction mechanism. For instance, in the reaction of certain pyrimidine derivatives, the formation of a Meisenheimer complex was identified, and the transition states were characterized. rsc.org The difference in the reaction mechanism, whether concerted or stepwise, can have implications for the reaction kinetics and the distribution of products. rsc.org

The solvent system and pH can significantly impact the rate of aminolysis reactions. In a study on the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity was found to be dependent on the solvent. researchgate.net The Kamlet–Taft equation, which considers the solvent's hydrogen bond acidity (α), basicity (β), and polarity/polarizability (π*), was used to predict the regioselectivity in 21 different solvents. researchgate.net This indicates that the ability of the solvent to stabilize the transition state and intermediates through hydrogen bonding and other non-covalent interactions plays a crucial role. wuxiapptec.com

The pH of the reaction medium is also a critical factor, as it affects the protonation state of the amine nucleophile. Generally, a more basic pH increases the concentration of the deprotonated, more nucleophilic amine, thus accelerating the reaction. However, excessively high pH can lead to side reactions, such as hydrolysis.

Hydrolysis Reactions of Activated Chloropyrimidine Systems

Hydrolysis, the reaction with water, is another potential SNAr pathway for activated chloropyrimidines, especially under certain pH conditions. While specific data on the hydrolysis of this compound is not available in the provided search results, the general principle of nucleophilic aromatic substitution suggests that under forcing conditions or with appropriate activation, the chlorine atom can be displaced by a hydroxyl group. For example, 2,4,6-trinitrochlorobenzene readily reacts with aqueous sodium hydroxide (B78521) at room temperature to yield 2,4,6-trinitrophenol. libretexts.org This highlights the activating effect of strongly electron-withdrawing groups on the aromatic ring. libretexts.org

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of complex organic molecules. libretexts.orgwikipedia.org These reactions typically involve an organohalide, an organometallic reagent, and a palladium catalyst. wikipedia.org The general mechanism often involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organometallic partner and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Commonly used cross-coupling reactions for substrates like chloropyrimidines include the Suzuki, Stille, and Sonogashira reactions. libretexts.org The choice of reaction depends on the desired coupling partner and the specific substituents on the pyrimidine ring.

Influence of Substituents on Regioselectivity and Reactivity in Coupling Reactions

The regioselectivity of cross-coupling reactions on polyhalogenated heterocycles is a critical aspect, as it allows for the sequential and controlled introduction of different substituents. In the case of 2,4-dichloropyrimidines, Suzuki cross-coupling reactions generally show a preference for substitution at the C4-position. This selectivity is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond.

However, the presence of other substituents on the pyrimidine ring can significantly influence this regioselectivity. wuxiapptec.com Both electron-donating and electron-withdrawing groups at the 6-position of 2,4-dichloropyrimidine (B19661) have been shown to not significantly affect the yield of the Suzuki coupling at the C4-position in many cases. Steric hindrance can also play a role, with some instances showing a preference for the C2-position when bulky substituents are present at the C5-position.

Computational studies have provided insights into the factors governing regioselectivity. For 2-MeSO2-4-chloropyrimidine, SNAr reactions with amines and Stille coupling occur selectively at C-4, whereas substitution with alkoxides happens at C-2. wuxiapptec.com This difference is explained by the formation of a hydrogen bond between the alkoxide and the acidic proton of the MeSO2 group, which directs the nucleophile to the C-2 position and lowers the energy of the corresponding transition state. wuxiapptec.com In contrast, a C-4 attack would require breaking this hydrogen bond, leading to a higher energy barrier. wuxiapptec.com This demonstrates the subtle interplay of electronic and steric effects, as well as non-covalent interactions, in determining the outcome of these reactions.

Interactive Data Table: Below is a table summarizing the influence of substituents on the regioselectivity of reactions in pyrimidine derivatives.

Pyrimidine DerivativeReaction TypeNucleophile/ReagentPosition of SubstitutionInfluencing Factors
2,4-DichloropyrimidineSuzuki CouplingArylboronic acidC4Favored oxidative addition at C4-Cl
2,4-Dichloropyrimidine with C6 substituentSuzuki CouplingArylboronic acidC4Generally, C6 substituents have a minor effect on yield
2,4-Dichloropyrimidine with C5 substituentSuzuki CouplingArylboronic acidC2Steric hindrance at C5 can favor C2 substitution
2-MeSO2-4-chloropyrimidineSNArAminesC4Electronic effects
2-MeSO2-4-chloropyrimidineStille CouplingOrganostannaneC4Electronic effects
2-MeSO2-4-chloropyrimidineSNArAlkoxidesC2Hydrogen bonding between nucleophile and MeSO2 group wuxiapptec.com

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The chlorine atom at the C4 position and the potential for nucleophilic substitution on the pyrimidine ring make this compound a candidate for various condensation reactions. While direct studies on this specific compound are not extensively documented in the reviewed literature, the reactivity of similar chloropyrimidine derivatives provides a strong basis for understanding its potential transformations. The formation of Schiff bases, or imines, typically involves the reaction of a primary amine with an aldehyde or a ketone.

In the context of this compound, direct Schiff base formation would necessitate the prior conversion of the chloro group to an amino group. The resulting 4-amino-2-ethyl-6-methylpyrimidine could then readily react with various aromatic or aliphatic aldehydes and ketones to yield the corresponding Schiff bases. This type of reaction is a common and fundamental transformation in organic synthesis. ijpsr.commediresonline.org

For instance, studies on related pyrimidine compounds, such as 6-chloro-2,4-diaminopyrimidine, have shown that they can react with a variety of aromatic aldehydes to form Schiff bases. ijpsr.com Similarly, derivatives of 4-aminoantipyrine (B1666024) readily condense with cinnamaldehydes to produce Schiff bases with high yields. mdpi.com These reactions are often catalyzed by acid or base and proceed via a nucleophilic addition-elimination mechanism. The general reaction scheme involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond characteristic of a Schiff base.

The synthesis of novel pyrimidine Schiff bases from 5-formyl-6-methyl-2-phenylpyrimidine derivatives has also been reported, highlighting the reactivity of a carbonyl group attached to the pyrimidine ring with various anilines to form imines. nih.gov This further underscores the general principle of Schiff base formation involving pyrimidine scaffolds.

Table 1: Examples of Schiff Base Formation with Pyrimidine Derivatives

Pyrimidine ReactantCarbonyl CompoundProduct TypeReference
6-chloro-2,4-diaminopyrimidineVarious aromatic aldehydesPyrimidine Schiff Base ijpsr.com
4-amino-1,5-dimethyl-2-phenylpyrazol-3-oneSubstituted cinnamaldehydesPyrazolone Schiff Base mdpi.com
5-formyl-6-methyl-2-phenylpyrimidine derivativeSubstituted anilinesPyrimidine Schiff Base nih.gov

Derivatization for Formation of Fused Heterocyclic Systems (e.g., Thiazole (B1198619), Pyrazole, Pyrimidopyrimidine)

The reactive nature of the chloro substituent in this compound makes it a valuable building block for the synthesis of fused heterocyclic systems. These reactions typically involve nucleophilic displacement of the chloride ion by a binucleophile, followed by an intramolecular cyclization.

Thiazole Ring Formation:

The synthesis of thiazole-fused pyrimidines can be envisioned through the reaction of an amino- or thio-functionalized pyrimidine with an appropriate α-halocarbonyl compound or its equivalent. Starting with this compound, a plausible route would involve its conversion to a 4-thiopyrimidine derivative, which could then undergo a Hantzsch-type thiazole synthesis. Alternatively, displacement of the chloro group with an amino- or hydrazino- group, followed by reaction with a thiocyanate (B1210189) and subsequent cyclization, could also lead to thiazolopyrimidine structures. While direct examples with the specified starting material are scarce, the general methodologies for thiazole synthesis are well-established.

Pyrazole Ring Formation:

The construction of a pyrazole ring fused to a pyrimidine core, leading to pyrazolo[3,4-d]pyrimidines, is a well-documented transformation. A key strategy involves the reaction of a pyrimidine derivative containing a hydrazine (B178648) moiety with a 1,3-dicarbonyl compound or its synthetic equivalent.

A relevant study describes the synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines from 4,6-dichloropyrimidine-5-carboxaldehyde and various hydrazines. nih.gov This process involves the initial formation of a hydrazone, which then undergoes intramolecular cyclization to yield the fused pyrazole ring. nih.gov Although the starting material is different, this demonstrates a viable pathway where a suitably functionalized this compound could be used. For instance, if the methyl group at C6 were oxidized to a carbonyl and the chloro group at C4 were displaced by a hydrazine, a similar cyclization could be initiated.

Pyrimidopyrimidine Ring Formation:

The synthesis of pyrimidopyrimidine systems from pyrimidine precursors is a significant area of heterocyclic chemistry due to the biological importance of these fused systems. researchgate.netmdpi.com Various synthetic strategies have been developed to construct the second pyrimidine ring onto an existing one.

One common approach involves the reaction of an aminopyrimidine with a 1,3-dielectrophile. For example, the reaction of 4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile with triethylorthoformate leads to the formation of a pyrimido[4,5-d]pyrimidine (B13093195) core. mdpi.com This suggests that if this compound were converted to its 4-amino-5-cyano derivative, it could serve as a precursor for pyrimidopyrimidine synthesis.

Multicomponent reactions have also emerged as powerful tools for the synthesis of pyrimidopyrimidines. These reactions often involve the condensation of an aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound, or similar combinations, to build the fused ring system in a single step. rsc.org The versatility of these methods allows for the introduction of a wide range of substituents on the final heterocyclic scaffold.

Table 2: Examples of Fused Heterocycle Synthesis from Pyrimidine Derivatives

Fused SystemSynthetic StrategyKey PrecursorsReference
Pyrazolo[3,4-d]pyrimidineHydrazone formation and cyclization4,6-dichloropyrimidine-5-carboxaldehyde, Hydrazines nih.gov
Pyrimido[4,5-d]pyrimidineCyclization of aminopyrimidine derivative4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile, Triethylorthoformate mdpi.com
Pyrimido[4,5-d]pyrimidineMulticomponent reactionAminouracil, Aldehydes, Active methylenes rsc.org

Computational and Theoretical Investigations of 4 Chloro 2 Ethyl 6 Methylpyrimidine and Analogs

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of pyrimidine (B1678525) derivatives. These methods provide a detailed understanding of the electronic and structural characteristics of molecules like 4-Chloro-2-ethyl-6-methylpyrimidine.

DFT methods, such as B3LYP, are widely used to determine the optimized geometry and electronic properties of these compounds. For instance, calculations can be performed with various basis sets, like 6-311G(d,p), to achieve a balance between accuracy and computational cost. These calculations are fundamental for the subsequent analysis of molecular orbitals, electrostatic potential, and reactivity.

Analysis of Electronic Properties: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. schrodinger.com A smaller HOMO-LUMO gap generally implies higher reactivity.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For pyrimidine derivatives, the distribution of HOMO and LUMO is influenced by the nature and position of the substituents on the pyrimidine ring.

The energy of the HOMO-LUMO gap can be calculated using DFT methods and can also be experimentally estimated from UV-Vis spectroscopy data, as the lowest energy electronic excitation often corresponds to the transition of an electron from the HOMO to the LUMO. schrodinger.com The solvent can also influence the HOMO-LUMO energy gap; for example, a polar solvent like DMSO has been found to increase the HOMO-LUMO energy gap in some pyran derivatives, leading to a hypsochromic (blue) shift in the UV-Visible spectrum. materialsciencejournal.org

Calculated Quantum Chemical Identifiers for a Pyran Derivative
ParameterEnergy (eV)
Ionization Potential (I)7.06
Electron Affinity (A)2.54
Molecular Hardness (η)2.27
Softness (S)0.45
Electrophilicity Index (ω)5.07

Table based on data for a related heterocyclic compound, illustrating the types of parameters derived from quantum chemical calculations. materialsciencejournal.org

Prediction of Reactivity and Reaction Sites through Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP is a visual representation of the total electrostatic potential on the electron density surface of a molecule. uni-muenchen.de

Different colors on the MEP map indicate different values of the electrostatic potential. Typically, red and yellow regions represent negative electrostatic potential, indicating areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating areas that are electron-deficient and are thus favorable for nucleophilic attack. researchgate.net Green areas correspond to regions of neutral potential. researchgate.net

For substituted pyrimidines, the MEP map can highlight the influence of various functional groups on the electrostatic potential distribution. The nitrogen atoms of the pyrimidine ring and any electronegative substituents, such as the chlorine atom in this compound, are expected to be regions of negative potential, making them likely sites for interaction with electrophiles.

Computational Characterization with Theoretical Molecular Descriptors

Theoretical molecular descriptors provide a quantitative characterization of the structural and electronic properties of a molecule. These descriptors can be calculated from the optimized molecular geometry and electronic structure obtained from quantum chemical calculations.

Some key molecular descriptors include:

XLogP3-AA: An estimate of the lipophilicity of a compound.

Topological Polar Surface Area (TPSA): A measure of the surface area of a molecule that arises from polar atoms.

Rotatable Bond Count: The number of bonds that can rotate freely.

These descriptors are crucial in fields like drug design and materials science for predicting the pharmacokinetic properties and biological activity of compounds.

Computed Properties for this compound
PropertyValue
Molecular Weight156.61 g/mol
XLogP3-AA2.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1

Data sourced from PubChem CID 593377.

Mechanistic Modeling of Reaction Pathways (e.g., Aminolysis, Fragmentation)

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving pyrimidine derivatives. For instance, the aminolysis of chloropyrimidines, a common reaction to introduce amino groups, can be studied to understand the reaction pathway, transition states, and energy barriers. This provides insights into the factors that control the reaction rate and regioselectivity.

Fragmentation pathways of pyrimidine rings under various conditions, such as upon electron impact, can also be modeled. Such studies are relevant in mass spectrometry and for understanding the degradation of these compounds. Theoretical models can help to identify the most likely fragmentation patterns by analyzing the strength of different bonds and the stability of the resulting fragments. nih.gov

Molecular Modeling and Simulation Studies for Conformational Analysis and Intermolecular Interactions

Molecular modeling and simulation techniques are employed to study the three-dimensional structure and dynamics of molecules. Conformational analysis of substituted pyrimidines is important as the spatial arrangement of the substituents can significantly affect their physical and biological properties. nih.gov These studies can identify the most stable conformers and the energy barriers between them.

Furthermore, these methods can be used to investigate intermolecular interactions, such as π-π stacking, which are crucial in understanding the properties of materials and biological systems. researchgate.net For pyrimidine-containing systems, these interactions play a significant role in the formation of supramolecular structures and in their binding to biological targets. High-level quantum chemical methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), can provide accurate descriptions of these weak interactions. nih.gov

Advanced Analytical Techniques in the Research of 4 Chloro 2 Ethyl 6 Methylpyrimidine

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopy is a cornerstone in the study of molecular structures. By examining the interaction of electromagnetic radiation with the compound, researchers can deduce its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. It provides detailed information about the chemical environment of each nucleus, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the context of pyrimidine (B1678525) derivatives, ¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to one another. For instance, the chemical shifts in the ¹H NMR spectrum of a related compound, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, show distinct signals for the protons of the ethyl and methyl groups, as well as the protons on the pyrimidine ring and any attached phenyl groups. rsc.org The integration of these signals provides the ratio of the different types of protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the complete mapping of the carbon framework. For example, in the ¹³C NMR spectrum of ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the signals for the carbonyl carbon, the carbons of the pyrimidine ring, and the carbons of the substituted phenyl ring appear at characteristic chemical shifts. rsc.org

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to study the spatial proximity of atoms, which is crucial for determining the three-dimensional structure and conformational dynamics of pyrimidine-based molecules. nih.gov Conformational analysis is particularly important for understanding how these molecules might interact with biological targets. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for Pyrimidine and its Derivatives

Compound Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Pyrimidine ¹H 9.26 d J(A,C) 1.5
¹H 8.78 d J(B,C) 5.0
¹H 7.36 t
¹³C 206 J(C-13,A)
¹³C 181.8 J(C-13,B)
¹³C 168.0 J(C-13,C)
2-Aminopyrimidine ¹H 5.1-5.3

Data for Pyrimidine sourced from chemicalbook.com. Data for 2-Aminopyrimidine sourced from ijirset.com.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

For a compound like 4-Chloro-2-ethyl-6-methylpyrimidine, the IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups. The C-Cl stretching vibration would appear in the fingerprint region of the spectrum. The C=N and C=C stretching vibrations of the pyrimidine ring would also produce distinct peaks. oup.com Additionally, the C-H stretching and bending vibrations of the ethyl and methyl groups would be readily identifiable. rsc.orgrsc.org

IR spectroscopy is also a valuable tool for monitoring the progress of chemical reactions. acs.org For example, in the synthesis of pyrimidine derivatives, the disappearance of absorption bands corresponding to the starting materials and the appearance of new bands corresponding to the product can be tracked over time to determine the reaction's endpoint. The synthesis of dihydropyrimidinones, for instance, can be monitored by observing the changes in the IR spectrum as the reaction proceeds. rsc.org

Table 2: Characteristic IR Absorption Frequencies for Pyrimidine Derivatives

Functional Group Vibration Type Wavenumber (cm⁻¹) Reference
N-H Stretching 3324.7, 3184.5 ijirset.com
C-H Stretching 2967 rsc.org
C=O Stretching 1746, 1635 rsc.org
C=N, C=C Ring Stretching ~1600-1400 oup.com
C-O Stretching 1223 rsc.org

Note: The exact wavenumbers can vary depending on the specific molecular structure and its environment.

Mass Spectrometry (MS) for Characterization and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, elucidate its structure by analyzing its fragmentation patterns, and assess its purity.

In the analysis of this compound, the mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule. For a related compound, 4-Chloro-6-methylpyrimidine (B1361110), the top peak in its GC-MS spectrum is observed at an m/z of 128, corresponding to its molecular weight. nih.gov The presence of chlorine would be indicated by a characteristic isotopic pattern, with the M+2 peak being approximately one-third the intensity of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope. Fragmentation of the molecular ion would produce smaller ions, and the pattern of these fragment ions can provide valuable information about the compound's structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). rsc.org This high accuracy allows for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is crucial for confirming the identity of a newly synthesized compound or for identifying unknown compounds in a complex mixture. The accurate mass measurement significantly increases the confidence in the proposed molecular formula. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is particularly well-suited for the analysis of volatile and thermally stable compounds like many pyrimidine derivatives.

In the context of the synthesis of this compound, GC-MS can be used to analyze the reaction mixture to identify the product, any unreacted starting materials, and any byproducts. mdpi.com The gas chromatograph separates the different components of the mixture based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for the identification and quantification of each compound in the mixture, providing a comprehensive picture of the reaction's outcome and the purity of the final product. For example, GC-MS has been used to identify pyrimidine bases in prebiotic synthesis experiments. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hybrid technique that is widely used for the analysis of a broad range of compounds, including those that are not volatile or are thermally unstable. creative-proteomics.comnih.gov It is particularly valuable for targeted analysis and metabolite profiling in complex biological matrices. mdpi.com

In targeted analysis, LC-MS can be used to specifically detect and quantify this compound and its potential metabolites in biological samples such as plasma or urine. This is achieved by setting the mass spectrometer to monitor for the specific m/z values of the parent compound and its expected metabolites. This approach offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies.

In the broader context of metabolomics, LC-MS is used for metabolite profiling to obtain a comprehensive overview of the small molecules present in a biological system. mdpi.com This can reveal how the introduction of a compound like this compound might alter metabolic pathways. creative-proteomics.com For instance, LC-MS methods have been developed for the comprehensive quantitative analysis of purines and pyrimidines in various biological samples. nih.govnih.gov These methods often employ techniques like tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity. nih.govplos.org

Chromatographic Methods for Separation and Purification in Research

In the research of this compound and related compounds, chromatographic techniques are indispensable for the separation, purification, and analysis of reactants, intermediates, and final products. These methods allow chemists to isolate compounds of interest from complex mixtures and to assess their purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrimidine derivatives due to its high resolution and quantitative accuracy. researchgate.net It is frequently employed in reversed-phase mode, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net

Methodology and Applications: The separation of pyrimidine compounds is typically achieved using C8 and C18 silica (B1680970) gel columns. researchgate.net The choice of mobile phase is critical for effective separation and often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer system, such as phosphate (B84403) or acetate (B1210297) buffers. researchgate.netresearchgate.net The pH of the mobile phase is a key parameter that influences the retention and separation of ionizable compounds like pyrimidines. researchgate.net For instance, optimal separation of a mixture of purine (B94841) and pyrimidine bases was achieved at a pH of approximately 4.0 using an acetate buffer. researchgate.net

For quantitative analysis, detection is commonly performed using UV-Vis spectrophotometry, as pyrimidine rings possess inherent chromophores. When higher sensitivity and specificity are required, especially for analyzing complex biological samples or for metabolite identification, HPLC systems are coupled with mass spectrometry (MS). researchgate.netnih.gov Ion-pairing reversed-phase UPLC-MS/MS has been successfully used for the comprehensive quantitative analysis of 35 different purines and pyrimidines, demonstrating the power of this approach for targeted metabolite profiling. sigmaaldrich.com This method allows for the separation of highly polar metabolites using reverse-phase chemistry within a short analysis time of 15 minutes. sigmaaldrich.com

The following table summarizes typical parameters used in the HPLC analysis of pyrimidine derivatives, based on established research methodologies.

ParameterCommon Selections & ConditionsPurpose
Stationary Phase (Column) C8 or C18 silica gel researchgate.netProvides a nonpolar surface for reversed-phase chromatography, retaining analytes based on hydrophobicity.
Mobile Phase Acetonitrile/Methanol and aqueous buffers (e.g., phosphate, acetate) researchgate.netresearchgate.netElutes the compounds from the column. The ratio and pH are adjusted for optimal separation.
Elution Mode Isocratic or Gradient researchgate.netIsocratic elution uses a constant mobile phase composition, while gradient elution changes the composition over time to improve separation of complex mixtures.
Detection UV-Vis Spectrophotometry, Mass Spectrometry (MS) researchgate.netUV detection is used for routine quantification. MS provides higher sensitivity and structural information.
Ion-Pairing Reagent Dibutylamine acetate (DBAA) nih.govUsed in reversed-phase chromatography to retain highly charged, polar molecules like nucleotides on the column. nih.gov

HPLC is also crucial for monitoring the progress of chemical syntheses. By taking small aliquots from the reaction mixture at different time points and analyzing them, researchers can track the consumption of reactants and the formation of products, allowing for the optimization of reaction conditions. oup.com

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used in synthetic organic chemistry to monitor the progress of reactions. researchgate.netkhanacademy.org It provides qualitative information about the number of components in a mixture and allows for a direct comparison between the starting materials, the reaction mixture, and the product. rochester.edu

Principles and Procedure: In a typical application, a small spot of the initial reactant solution and a spot of the ongoing reaction mixture are applied to a TLC plate coated with a stationary phase, such as silica gel. rochester.educhemscene.com The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. khanacademy.org

The progress of the reaction is visualized by observing the disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product. rochester.edu A "cospot," where the reaction mixture is spotted directly on top of the starting material lane, is often used to confirm if the reactant has been fully consumed, which is particularly useful when the reactant and product have similar retention factors (Rf values). rochester.edu Visualization is typically achieved under a UV lamp, as many heterocyclic compounds like pyrimidines are UV-active, or by using chemical staining agents. rochester.eduacs.org TLC is an essential tool for determining the optimal time to stop a reaction and proceed with workup and purification. researchgate.net

Derivatization Strategies for Enhanced Analytical Detection in Chemical Research

While many pyrimidine compounds can be detected directly, derivatization is a chemical strategy employed to modify an analyte to enhance its detectability and improve its chromatographic properties. This is particularly useful for compounds that lack a strong chromophore or fluorophore, or for improving sensitivity in trace analysis. nih.gov

Principles of Derivatization for Introducing Chromophores/Fluorophores for Detection

The primary goal of derivatization in the context of analytical detection is to attach a molecule—a chromophore or a fluorophore—to the analyte of interest.

Chromophores are functional groups that absorb light in the ultraviolet (UV) or visible (Vis) region of the electromagnetic spectrum. bachem.com By introducing a potent chromophore to a weakly absorbing analyte like this compound, its response to a UV-Vis detector in an HPLC system can be significantly amplified, lowering the limit of detection.

Fluorophores are molecules that absorb light at a specific wavelength and re-emit it at a longer wavelength, a process known as fluorescence. bachem.com Derivatization with a fluorescent tag can lead to exceptionally high sensitivity and selectivity, as fluorescence detection is generally more sensitive than absorbance detection and less prone to interference from the sample matrix. bachem.com

Derivatization reactions are typically designed to be rapid, quantitative, and produce a single, stable product. The reaction often targets a specific functional group on the analyte. In the case of pyrimidine derivatives, derivatization might target reactive sites on the ring or on substituent groups. For example, pre-column derivatization with o-phthaldialdehyde (OPA) and a chiral thiol like N-acetyl-L-cysteine is a common method for the analysis of amino acids by HPLC, converting them into highly fluorescent isoindole derivatives. A similar principle can be applied to other classes of compounds by choosing an appropriate derivatizing reagent that reacts with a functional group present in the target molecule.

Green Analytical Chemistry Approaches in Derivatization

While derivatization can enhance analytical performance, traditional methods often use hazardous reagents and large volumes of organic solvents, which contradicts the principles of Green Analytical Chemistry (GAC). GAC aims to make analytical procedures safer and more environmentally friendly. Consequently, significant research has focused on developing greener derivatization strategies. researchgate.netresearchgate.net

Key approaches in green derivatization include:

Use of Greener Solvents: Replacing toxic organic solvents with more benign alternatives is a primary goal. researchgate.net Water is the most environmentally friendly option, although its use can be limited by the solubility of organic compounds. Other green solvents include bio-derived solvents and deep eutectic solvents (DESs). researchgate.netmdpi.com

Alternative Energy Sources: Employing energy sources like microwaves and ultrasound can accelerate reaction rates, reduce reaction times, and often lead to higher yields with less energy consumption compared to conventional heating. researchgate.netmdpi.com

Miniaturization and Automation: Miniaturized systems reduce the consumption of reagents and solvents and minimize waste generation. researchgate.net Automated procedures can also decrease operator exposure to hazardous substances.

Safer Reagents: There is a growing emphasis on replacing toxic derivatizing agents with safer, more sustainable alternatives, including natural compounds and enzymes. researchgate.net

The table below outlines some green alternatives to traditional derivatization practices.

Traditional ApproachGreen AlternativeBenefit
Use of hazardous organic solvents (e.g., acetonitrile, chloroform)Water, bio-derived solvents, deep eutectic solvents (DESs) researchgate.netmdpi.comReduced toxicity and environmental impact.
Conventional heatingMicrowave or ultrasound assistance researchgate.netmdpi.comFaster reactions, lower energy consumption.
Use of toxic derivatizing agentsNatural compounds, enzymes, or less hazardous reagents researchgate.netImproved safety for the analyst and reduced hazardous waste.
Large-scale reactionsMiniaturization (e.g., in-port or on-column derivatization) researchgate.netSignificantly reduced reagent consumption and waste.

By adopting these green approaches, the analytical benefits of derivatization can be achieved while minimizing the environmental footprint of the chemical research. researchgate.net

Applications As Synthetic Intermediates and Chemical Scaffolds

Role as a Precursor in the Synthesis of Diverse Pyrimidine (B1678525) Derivatives

While specific literature detailing the direct use of 4-Chloro-2-ethyl-6-methylpyrimidine as a precursor is limited, the reactivity of similar 4-chloropyrimidines provides a strong indication of its synthetic potential. The primary route for derivatization involves the nucleophilic displacement of the chloride ion. A wide variety of nucleophiles can be employed to introduce diverse functionalities at the C4-position, leading to a broad spectrum of pyrimidine derivatives.

Common nucleophilic substitution reactions on analogous 4-chloropyrimidines include:

Amination: Reaction with primary and secondary amines to yield 4-aminopyrimidine (B60600) derivatives. These reactions are often facilitated by a base to neutralize the HCl generated.

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides results in the formation of 4-alkoxy or 4-aryloxypyrimidines.

Thiolation: Reaction with thiols or thiophenols introduces a thioether linkage at the 4-position.

Cyanation: The chloro group can be displaced by a cyanide ion, typically from a metal cyanide salt, to afford 4-cyanopyrimidines.

These transformations allow for the introduction of a wide array of functional groups, each capable of undergoing further chemical modification, thereby expanding the chemical space accessible from this pyrimidine core.

Intermediacy in the Formation of Fused and Polyheterocyclic Systems

The functional groups introduced via nucleophilic substitution on the 4-position of the pyrimidine ring can serve as handles for subsequent intramolecular cyclization reactions, leading to the formation of fused and polyheterocyclic systems. For instance, a strategically placed nucleophile on a side chain can react with another position on the pyrimidine ring or with a substituent to build a new ring system.

Strategies for Further Functionalization through the Chloro Substituent and Alkyl Groups

The chloro substituent is the primary site for initial functionalization. Beyond simple displacement, it can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form carbon-carbon bonds. These reactions are powerful tools for introducing aryl, heteroaryl, and alkynyl groups at the 4-position, significantly increasing molecular complexity.

While the alkyl groups (ethyl and methyl) are generally less reactive than the chloro substituent, they are not inert. The methyl group, in particular, can be a site for functionalization. For example, it can undergo:

Halogenation: Under radical conditions, the methyl group can be halogenated, typically with N-bromosuccinimide (NBS), to introduce a reactive handle for further substitution.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid, providing a new site for chemical modification.

Condensation: The acidic protons of the methyl group can be activated by a strong base, allowing for condensation reactions with aldehydes and other electrophiles.

The ethyl group offers similar, albeit potentially more complex, opportunities for functionalization at its benzylic-like position.

Future Research Directions and Unexplored Avenues in 4 Chloro 2 Ethyl 6 Methylpyrimidine Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of chloropyrimidines often involves multi-step procedures and the use of harsh reagents. Future research will undoubtedly focus on the development of more sustainable and efficient synthetic routes to 4-Chloro-2-ethyl-6-methylpyrimidine.

Green chemistry principles offer a roadmap for these advancements, emphasizing the use of safer solvents, catalytic methods, and atom-economical reactions. rasayanjournal.co.inbenthamdirect.com Strategies such as one-pot multicomponent reactions, which can construct the pyrimidine (B1678525) ring in a single step from simple precursors, are particularly attractive. mdpi.com The use of alternative energy sources like microwave irradiation and ultrasound, which can accelerate reaction rates and improve yields, also presents a fertile area for investigation. rasayanjournal.co.in

Furthermore, the development of catalytic systems that avoid the use of stoichiometric and often toxic reagents is a key goal. This includes the exploration of transition-metal catalysis and organocatalysis to facilitate the key bond-forming steps in the synthesis of the pyrimidine core. mdpi.com The ideal future synthesis would be a high-yielding, single-step process that utilizes renewable starting materials and generates minimal waste.

Table 1: Comparison of Traditional vs. Future Synthetic Approaches

FeatureTraditional SynthesisFuture Sustainable Synthesis
Reagents Often stoichiometric and hazardousCatalytic and benign
Solvents Often chlorinated or polar aproticGreen solvents (e.g., water, ethanol) or solvent-free
Energy Input Conventional heatingMicrowave, ultrasound, mechanochemistry
Reaction Steps Multi-stepOne-pot, multicomponent reactions
Atom Economy Often lowHigh
Waste Generation SignificantMinimized

Exploration of Underutilized Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the nucleophilic substitution of the chlorine atom. While this is a powerful tool for functionalization, a deeper understanding of the molecule's reactivity could unlock new chemical transformations. Future research should aim to explore less common reaction pathways and gain detailed mechanistic insights.

For instance, the selective functionalization of the methyl and ethyl groups through radical or organometallic pathways remains largely unexplored. The pyrimidine ring itself can also participate in various cycloaddition and ring-transformation reactions. A systematic study of these possibilities could lead to the discovery of novel scaffolds derived from this compound.

Detailed mechanistic studies, employing techniques such as kinetic analysis and computational modeling, will be crucial in this endeavor. researchgate.net Understanding the intricate details of reaction mechanisms will not only allow for the optimization of existing reactions but also enable the rational design of new ones. For example, a thorough investigation of the SNAr mechanism for this specific substrate could reveal subtle electronic and steric effects that can be exploited for selective synthesis. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. acs.org The integration of the synthesis of this compound and its derivatives into flow chemistry platforms is a logical and promising future direction.

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. acs.org The handling of hazardous reagents and intermediates is also safer in a closed-loop flow system. Furthermore, flow chemistry is amenable to automation, enabling the rapid synthesis and screening of libraries of compounds for drug discovery and materials science applications. researchgate.net

Future work in this area could involve the development of robust and efficient flow-based syntheses of this compound itself, as well as the telescoped synthesis of more complex derivatives in a continuous fashion.

Table 2: Potential Advantages of Flow Synthesis for this compound Chemistry

ParameterBatch SynthesisFlow Synthesis
Safety Handling of bulk hazardous materialsSmaller reaction volumes, better heat dissipation
Scalability Often challengingReadily scalable by extending reaction time
Reproducibility Can be variableHigh, due to precise process control
Process Control LimitedPrecise control over temperature, pressure, mixing
Integration Difficult to couple with other processesEasily integrated with purification and analysis

Advanced Computational Studies for Predictive Design and Reaction Optimization

In recent years, computational chemistry has become an indispensable tool in chemical research. nih.gov For this compound, advanced computational studies can provide valuable insights into its structure, properties, and reactivity, thereby guiding experimental work.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic structure, bond energies, and spectroscopic properties. wjarr.comresearchgate.nettandfonline.com This information can be used to rationalize its reactivity and to predict the outcomes of unknown reactions. For example, DFT can help in identifying the most likely sites for electrophilic or nucleophilic attack and in calculating the activation energies for different reaction pathways. wjarr.com

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and machine learning models can be developed to predict the biological activity or material properties of derivatives of this compound. nih.govacs.org This predictive capability can significantly accelerate the discovery of new lead compounds by prioritizing the synthesis of molecules with the highest probability of success. The combination of computational prediction and experimental validation represents a powerful paradigm for the future of chemical research.

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Reactant of Route 1
Reactant of Route 1
4-Chloro-2-ethyl-6-methylpyrimidine
Reactant of Route 2
4-Chloro-2-ethyl-6-methylpyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.